Dodecanal, 12-hydroxy-
CAS No.: 95855-71-3
Cat. No.: VC8011342
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95855-71-3 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 12-hydroxydodecanal |
| Standard InChI | InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11,14H,1-10,12H2 |
| Standard InChI Key | XKBXXRNKFGIWNV-UHFFFAOYSA-N |
| SMILES | C(CCCCCC=O)CCCCCO |
| Canonical SMILES | C(CCCCCC=O)CCCCCO |
Introduction
12-Hydroxy-dodecanal (C₁₂H₂₄O₂) is a primary aliphatic aldehyde with a hydroxyl group at the twelfth carbon. Its systematic IUPAC name is 12-hydroxydodecanal, though it is occasionally referenced as 12-hydroxy lauraldehyde in older literature . The molecule’s structure enables dual reactivity: the aldehyde group participates in nucleophilic additions, while the hydroxyl group facilitates esterification or etherification.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₄O₂ | |
| Molecular weight | 200.32 g/mol | |
| Functional groups | Aldehyde (C1), hydroxyl (C12) | |
| CAS Registry Number | Not explicitly reported | – |
While no direct CAS entry exists for 12-hydroxy-dodecanal, its dimethyl acetal derivative (12-hydroxy-dodecanal dimethyl acetal, CAS 200907053869350440) is documented with a molecular formula of C₁₄H₃₀O₃ and a molecular weight of 246.391 g/mol . This acetal form stabilizes the aldehyde group, making it more amenable to storage and synthetic applications.
Synthesis and Production Pathways
Chemical Synthesis
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Hydroxylation of dodecanal: Selective oxidation at the terminal carbon using transition-metal catalysts or enzymatic systems.
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Protection-deprotection strategies: Starting with 12-hydroxy-dodecanal dimethyl acetal , acidic hydrolysis could yield the free aldehyde and hydroxyl groups.
Biocatalytic Approaches
Recent advances in metabolic engineering have enabled the production of ω-hydroxy fatty acid derivatives. In a landmark study, Pseudomonas pelagia monooxygenase (Pel) was leveraged to hydroxylate dodecanoic acid methyl ester (DAME) at the ω-position, yielding 12-hydroxy-DAME (HADME) at concentrations of 44.8 ± 7.5 mM . Adapting this system for aldehyde substrates could provide a green route to 12-hydroxy-dodecanal. Key modifications include:
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Signal peptide optimization: Substituting the native AlkL signal peptide with FadL improved substrate uptake in E. coli by 20% .
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Promoter engineering: Enhanced expression of AlkBGT monooxygenase increased ω-oxygenation activity .
Physicochemical Properties
The physicochemical profile of 12-hydroxy-dodecanal can be inferred from related compounds:
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Solubility: Likely insoluble in water (similar to dodecanal ) but soluble in ethanol and non-polar solvents.
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Thermal stability: The hydroxyl group may reduce thermal stability compared to dodecanal, which has a boiling point of 249°C .
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Reactivity: Susceptible to oxidation at the aldehyde group and nucleophilic attack at the hydroxyl group.
Table 2: Comparative Properties of Dodecanal and 12-Hydroxy-dodecanal
| Property | Dodecanal | 12-Hydroxy-dodecanal (Inferred) |
|---|---|---|
| Boiling point | 185°C (100 mmHg) | ~220–240°C (est.) |
| Density | 0.831 g/mL | ~0.85–0.90 g/mL |
| Flash point | 82°C | >100°C |
| Refractive index (n20/D) | 1.435 | 1.445–1.455 |
Applications and Industrial Relevance
Flavor and Fragrance Industry
Dodecanal is widely used in perfumery for its citrus-like aroma . The hydroxyl group in 12-hydroxy-dodecanal could modify its volatility and scent profile, potentially expanding its utility in high-end fragrances or flavor stabilizers.
Polymer Chemistry
The bifunctionality of 12-hydroxy-dodecanal makes it a candidate for polycondensation reactions. For example, reacting the aldehyde and hydroxyl groups could yield polyester or polyacetal polymers with tailored mechanical properties.
Challenges and Future Directions
Current limitations in 12-hydroxy-dodecanal research include:
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Synthetic accessibility: Lack of efficient, scalable synthesis methods.
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Stability issues: Susceptibility to oxidation and polymerization during storage.
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Toxicity data: No studies on ecotoxicological impacts (cf. dodecanal’s R51/53 risk code ).
Future work should prioritize:
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